molecular formula C16H23ClFNO B3025846 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride

1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride

Cat. No.: B3025846
M. Wt: 303.83 g/mol
InChI Key: MQHYXXIJLKFQGY-ZYMFQSNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melperone-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Melperone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .

Industrial Production Methods

Industrial production of Melperone-d4 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production methods are designed to meet the stringent requirements for research-grade chemicals .

Chemical Reactions Analysis

Types of Reactions

Melperone-d4 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Melperone-d4 (hydrochloride) can produce ketones or aldehydes, while reduction can yield alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .

Mechanism of Action

Melperone-d4 (hydrochloride) exerts its effects by acting as an antagonist at D2 dopaminergic and 5HT2A serotonergic receptors. This means it binds to these receptors and blocks their activity, which helps to alleviate symptoms of psychosis and other psychiatric disorders. The compound has a weak affinity for D2 receptors, reducing the risk of dopamine receptor supersensitivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Melperone-d4 (hydrochloride) is unique due to its deuterated form, which provides advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it particularly valuable as an internal standard in analytical chemistry .

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(2,2,6,6-tetradeuterio-4-methylpiperidin-1-yl)butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H/i11D2,12D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHYXXIJLKFQGY-ZYMFQSNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(N1CCCC(=O)C2=CC=C(C=C2)F)([2H])[2H])C)[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl-2,2,6,6-d4)butan-1-one, monohydrochloride

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